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Abstract
Ethyl 3-bromoisonicotinate has emerged as a versatile synthetic intermediate, playing a

crucial role in the construction of complex molecular architectures, particularly within the realms

of medicinal chemistry and materials science. Its unique structure, featuring a bromine atom at

the 3-position of the pyridine ring and an ethyl ester at the 4-position, provides two orthogonal

reactive sites for a variety of chemical transformations. This guide provides an in-depth

overview of the synthesis, physical and spectroscopic properties, and key synthetic

applications of Ethyl 3-bromoisonicotinate, with a focus on its utility in palladium-catalyzed

cross-coupling reactions. Detailed experimental protocols and data are presented to facilitate

its use in research and development.

Introduction
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals,

and functional materials. Consequently, the development of efficient synthetic routes to

functionalized pyridines is of paramount importance. Ethyl 3-bromoisonicotinate serves as a

key building block in this endeavor. The presence of the bromine atom allows for the

introduction of various substituents through cross-coupling reactions, while the ethyl ester

moiety can be readily transformed into other functional groups, such as amides or carboxylic

acids, further expanding its synthetic utility.[1]
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Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of a synthetic

intermediate is essential for its effective use in the laboratory. The following tables summarize

the key data for Ethyl 3-bromoisonicotinate. For comparative purposes, data for the non-

brominated analogue, Ethyl isonicotinate, is also provided where available.

Table 1: Physical Properties

Property Ethyl 3-bromoisonicotinate Ethyl isonicotinate

CAS Number 13959-01-8 1570-45-2[2]

Molecular Formula C₈H₈BrNO₂ C₈H₉NO₂[2]

Molecular Weight 230.06 g/mol 151.16 g/mol [3]

Appearance Colorless to pale yellow liquid
Pale yellow to light brown

liquid[4]

Boiling Point Not explicitly found 220 °C[1]

Melting Point Not explicitly found Not explicitly found

Density Not explicitly found 1.008 g/mL[1]

Refractive Index Not explicitly found 1.5010[1]

Table 2: Spectroscopic Data (Predicted and Analogous Data)
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Spectroscopy
Data for Ethyl 3-
bromoisonicotinate
(Predicted/Typical)

Data for Ethyl
isonicotinate (Reference)

¹H NMR

Ethyl group: Triplet (~1.4 ppm,

3H), Quartet (~4.4 ppm, 2H).

Pyridine ring: Signals in the

aromatic region (~7.5-9.0

ppm).

¹H NMR (CDCl₃): δ 8.76 (d,

2H), 7.80 (d, 2H), 4.40 (q, 2H),

1.40 (t, 3H).[5]

¹³C NMR

Ethyl group: ~14 ppm (CH₃),

~62 ppm (CH₂). Pyridine ring &

C=O: Signals in the range of

~120-170 ppm.

¹³C NMR (CDCl₃): δ 165.2,

150.5, 142.8, 122.8, 61.6,

14.3.

IR (Infrared)

C=O stretch: ~1720-1730

cm⁻¹. C-Br stretch: ~600-700

cm⁻¹. Aromatic C-H and

C=C/C=N stretches.

Key absorptions: C=O stretch

(~1725 cm⁻¹), C-O stretch

(~1280 cm⁻¹), Aromatic

stretches.[6]

Mass Spec (MS)

Molecular Ion (M⁺): Isotopic

pattern for Br (m/z 229 and

231 in ~1:1 ratio). Key

Fragments: Loss of OEt (m/z

184/186), loss of Br (m/z 150).

Molecular Ion (M⁺): m/z 151.

Key Fragments: Loss of OEt

(m/z 106), loss of CO₂Et (m/z

78).[3]

Synthesis of Ethyl 3-bromoisonicotinate
The most common and straightforward method for the synthesis of Ethyl 3-
bromoisonicotinate is the Fischer esterification of 3-bromoisonicotinic acid with ethanol in the

presence of a strong acid catalyst, such as sulfuric acid.

Caption: Synthesis of Ethyl 3-bromoisonicotinate via Fischer esterification.

Experimental Protocol: Synthesis of Ethyl 3-
bromoisonicotinate
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add 3-bromoisonicotinic acid (1.0 eq).

Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 eq) to the flask.

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the

stirred mixture.

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-16

hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully

neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x

volumes).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel to afford pure Ethyl 3-bromoisonicotinate.

Applications as a Synthetic Intermediate
Ethyl 3-bromoisonicotinate is a valuable precursor for a variety of palladium-catalyzed cross-

coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are

fundamental in the synthesis of complex molecules for drug discovery and materials science.[1]

Ethyl 3-bromoisonicotinate

Suzuki-Miyaura Coupling
(Aryl/Vinyl Boronic Acids)

Sonogashira Coupling
(Terminal Alkynes)

Buchwald-Hartwig Amination
(Amines)

Heck Reaction
(Alkenes)

Aryl/Vinyl Substituted Isonicotinates Alkynyl Substituted Isonicotinates Amino Substituted Isonicotinates Alkenyl Substituted Isonicotinates
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Click to download full resolution via product page

Caption: Key cross-coupling reactions of Ethyl 3-bromoisonicotinate.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds.

Ethyl 3-bromoisonicotinate can be coupled with a variety of aryl and vinyl boronic acids or

their esters to generate 3-aryl or 3-vinyl isonicotinate derivatives.

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen),

combine Ethyl 3-bromoisonicotinate (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium

catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

(e.g., toluene, dioxane) and water.

Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 2-24 hours, monitoring by

TLC.

Work-up and Purification: After cooling, dilute the reaction with water and extract with an

organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate. Purify the residue by column chromatography.[7]

Table 3: Representative Suzuki-Miyaura Coupling Conditions (Adapted from Analogous

Reactions)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b189847?utm_src=pdf-body-img
https://www.benchchem.com/product/b189847?utm_src=pdf-body
https://www.benchchem.com/product/b189847?utm_src=pdf-body
https://www.benchchem.com/product/b189847?utm_src=pdf-body
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry
Aryl
Halide

Couplin
g
Partner

Catalyst
(mol%)

Base Solvent
Temp
(°C)

Yield
(%)

1

Ethyl 4-

bromobe

nzoate

Phenylbo

ronic acid

Pd(OAc)₂

(2),

SPhos

(4)

K₃PO₄
Toluene/

H₂O
100 >95[7]

2

4-

Bromobe

nzoic

acid

Phenylbo

ronic acid

Na₂PdCl₄

(0.1)
K₂CO₃ H₂O RT >98

Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal

alkyne and an aryl halide. This reaction is invaluable for the synthesis of arylalkynes, which are

important structural motifs in many natural products and functional materials.

Reaction Setup: To a Schlenk flask under an inert atmosphere, add Ethyl 3-
bromoisonicotinate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 eq), a

copper(I) co-catalyst (e.g., CuI, 0.02-0.1 eq), and an amine base such as triethylamine or

diisopropylamine.

Reagent Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture.

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until

completion, as monitored by TLC.

Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue

in an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic

layer and concentrate. Purify the product by column chromatography.

Table 4: Representative Sonogashira Coupling Conditions (Adapted from Analogous

Reactions)
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Entry
Aryl
Halide

Couplin
g
Partner

Pd
Catalyst
(mol%)

Cu
Catalyst
(mol%)

Base Solvent
Temp
(°C)

1

4-

Iodotolue

ne

Phenylac

etylene

Pd on

alumina

(5)

Cu₂O on

alumina

(0.3)

-
THF/DM

A
75

2
Aryl

Iodide

Phenylac

etylene

Pd/CuFe

₂O₄ (3)

(in

catalyst)
K₂CO₃ Ethanol 70

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

formation of C-N bonds. It allows for the synthesis of a wide range of arylamines from aryl

halides and primary or secondary amines.[4]

Reaction Setup: In a glovebox or under an inert atmosphere, combine Ethyl 3-
bromoisonicotinate (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g.,

Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong

base (e.g., NaOt-Bu, K₃PO₄).

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

Reaction: Heat the mixture to 80-110 °C for 2-24 hours, monitoring the reaction by TLC or

GC-MS.

Work-up and Purification: After cooling, quench the reaction with water and extract with an

organic solvent. Wash the organic layer, dry, and concentrate. Purify the product via column

chromatography.[8]

Table 5: Representative Buchwald-Hartwig Amination Conditions (Adapted from Analogous

Reactions)
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Entry
Aryl
Halide

Amine
Pd
Source
(mol%)

Ligand
(mol%)

Base Solvent
Temp
(°C)

1
Bromo-

aromatic
Aniline

Pd(OAc)₂

(5)

BINAP

(8)
Cs₂CO₃ Toluene 110

2
Aryl

Bromide

N-

methylani

line

Pd-

PEPPSI-

INonAn

- K₃PO₄ Toluene 110

Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated

halide and an alkene. This reaction is a versatile method for the synthesis of substituted

alkenes.[2]

Reaction Setup: In a reaction vessel, combine Ethyl 3-bromoisonicotinate (1.0 eq), the

alkene (1.1-1.5 eq), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃),

and a base (e.g., triethylamine, potassium carbonate).

Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.

Reaction: Heat the reaction mixture to 80-140 °C for several hours, monitoring by TLC or

GC.

Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic

solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by column

chromatography.[9]

Table 6: Representative Heck Reaction Conditions (Adapted from Analogous Reactions)
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Entry
Aryl
Halide

Alkene
Catalyst
(mol%)

Base Solvent
Temp
(°C)

Yield
(%)

1
Bromobe

nzene
Styrene

Pd EnCat

(0.1)
Na₂CO₃ NMP 150 >95

2

4-

Bromoani

sole

Styrene
Pd(OAc)₂

(1)
Et₃N DMF 100 85-95

Conclusion
Ethyl 3-bromoisonicotinate is a highly valuable and versatile building block in modern organic

synthesis. Its dual functionality allows for a wide range of transformations, most notably

palladium-catalyzed cross-coupling reactions, which provide efficient access to a diverse array

of substituted pyridine derivatives. This guide has provided a comprehensive overview of its

synthesis, properties, and key applications, along with generalized experimental protocols to

serve as a starting point for researchers. The continued exploration of the reactivity of Ethyl 3-
bromoisonicotinate will undoubtedly lead to the development of novel synthetic

methodologies and the discovery of new molecules with significant potential in medicine and

materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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